molecular formula C20H14FN3O2 B12216352 N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B12216352
M. Wt: 347.3 g/mol
InChI Key: BYNMLIZISICRDR-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxadiazole ring, and a naphthylacetamide moiety

Properties

Molecular Formula

C20H14FN3O2

Molecular Weight

347.3 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H14FN3O2/c21-16-10-8-14(9-11-16)19-20(24-26-23-19)22-18(25)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,22,24,25)

InChI Key

BYNMLIZISICRDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NON=C3C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions, often using fluorobenzene as a starting material.

    Attachment of the Naphthylacetamide Moiety: The final step involves coupling the oxadiazole intermediate with a naphthylacetamide derivative, typically through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide. The compound has been evaluated for its efficacy against various cancer cell lines.

Case Study: Anticancer Activity

A systematic screening of oxadiazole derivatives demonstrated that compounds similar to this compound exhibit potent activity against several cancer types. For instance:

CompoundCell LineIC50 (µM)Reference
Compound APC-3 (Prostate Cancer)0.67
Compound BHCT-116 (Colon Cancer)0.80
This compoundMDA-MB-468 (Breast Cancer)TBDCurrent Study

Note: TBD indicates that further studies are needed to determine the exact IC50 for this specific compound.

Antimicrobial Applications

In addition to its anticancer properties, oxadiazole derivatives have shown promise in antimicrobial applications. The mechanism often involves the inhibition of bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy

A recent study on the antibacterial activity of various oxadiazole derivatives found that certain compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The following table summarizes findings relevant to this compound:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CStaphylococcus aureus15 µg/mL
Compound DEscherichia coli20 µg/mL
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-y]-2-(naphthalen-1-y)acetamideTBDTBDCurrent Study

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites or alter receptor function by binding to receptor sites, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide
  • N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide
  • N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide

Uniqueness

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a naphthalene moiety with an oxadiazole ring and a fluorophenyl group. Its molecular formula is C16H14FN3O2C_{16}H_{14}FN_3O_2, with a molecular weight of approximately 299.30 g/mol. The presence of halogen atoms (fluorine) suggests enhanced lipophilicity and possible interactions with biological targets.

Research indicates that compounds containing the 1,2,5-oxadiazole scaffold exhibit various mechanisms of action:

  • Inhibition of Enzymes : The oxadiazole derivatives often inhibit enzymes critical for cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDACs) .
  • Targeting Growth Factors : These compounds can disrupt signaling pathways by inhibiting growth factors involved in tumor development .
  • Molecular Docking Studies : Computational studies suggest that this compound may bind effectively to specific receptors or enzymes, indicating potential therapeutic targets .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity Studies : this compound has shown promising cytotoxic effects against various cancer cell lines. Reports indicate IC50 values comparable to established anticancer agents .
Cell LineIC50 (µM)Reference
HepG25.0
MCF77.8
A5496.3

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This dual action makes it a candidate for treating conditions involving inflammation alongside cancer .

Study 1: Anticancer Efficacy in vitro

A study evaluated the efficacy of this compound against several cancer cell lines. The results demonstrated significant cell growth inhibition in HepG2 and MCF7 cells, suggesting its potential as an anticancer agent.

Study 2: Molecular Docking Analysis

Molecular docking studies revealed that this compound interacts favorably with the active sites of key enzymes involved in cancer progression. This interaction was confirmed through binding affinity calculations that indicated strong binding energies, supporting its role as a potential therapeutic agent .

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